Cas no 1807119-69-2 (6-Bromo-3-iodo-2-(trifluoromethoxy)aniline)

6-Bromo-3-iodo-2-(trifluoromethoxy)aniline is a halogenated aniline derivative with a trifluoromethoxy substituent, offering unique reactivity and selectivity in synthetic chemistry applications. Its distinct structure, featuring bromo and iodo functional groups at the 6- and 3-positions, respectively, makes it a versatile intermediate for cross-coupling reactions, such as Suzuki or Sonogashira couplings. The electron-withdrawing trifluoromethoxy group enhances its utility in electrophilic substitution and nucleophilic aromatic substitution reactions. This compound is particularly valuable in pharmaceutical and agrochemical research, where precise functionalization of aromatic systems is required. Its high purity and stability under standard conditions ensure reliable performance in complex synthetic pathways.
6-Bromo-3-iodo-2-(trifluoromethoxy)aniline structure
1807119-69-2 structure
Product Name:6-Bromo-3-iodo-2-(trifluoromethoxy)aniline
CAS No:1807119-69-2
MF:C7H4BrF3INO
MW:381.916443824768
CID:4973419
Update Time:2025-08-05

6-Bromo-3-iodo-2-(trifluoromethoxy)aniline Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-3-iodo-2-(trifluoromethoxy)aniline
    • Inchi: 1S/C7H4BrF3INO/c8-3-1-2-4(12)6(5(3)13)14-7(9,10)11/h1-2H,13H2
    • InChI Key: UUBPNKALQZOUJY-UHFFFAOYSA-N
    • SMILES: IC1=CC=C(C(=C1OC(F)(F)F)N)Br

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 204
  • XLogP3: 3.8
  • Topological Polar Surface Area: 35.2

6-Bromo-3-iodo-2-(trifluoromethoxy)aniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013021714-1g
6-Bromo-3-iodo-2-(trifluoromethoxy)aniline
1807119-69-2 97%
1g
1,579.40 USD 2021-06-24

Additional information on 6-Bromo-3-iodo-2-(trifluoromethoxy)aniline

Recent Advances in the Application of 6-Bromo-3-iodo-2-(trifluoromethoxy)aniline (CAS: 1807119-69-2) in Chemical Biology and Pharmaceutical Research

The compound 6-Bromo-3-iodo-2-(trifluoromethoxy)aniline (CAS: 1807119-69-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This research brief aims to synthesize the latest findings related to this compound, highlighting its synthesis, biological activity, and emerging applications in medicinal chemistry.

Recent studies have demonstrated that 6-Bromo-3-iodo-2-(trifluoromethoxy)aniline serves as a versatile intermediate in the synthesis of complex heterocyclic compounds, particularly in the development of kinase inhibitors and other small-molecule therapeutics. The presence of both bromo and iodo substituents on the aniline ring allows for selective functionalization via cross-coupling reactions, making it a valuable building block for structure-activity relationship (SAR) studies. Additionally, the trifluoromethoxy group enhances the compound's metabolic stability and membrane permeability, which are critical factors in drug design.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 6-Bromo-3-iodo-2-(trifluoromethoxy)aniline as a key intermediate in the synthesis of novel Janus kinase (JAK) inhibitors. The study reported that derivatives of this compound exhibited potent inhibitory activity against JAK2 and JAK3 isoforms, with IC50 values in the nanomolar range. These findings suggest potential applications in the treatment of autoimmune diseases and hematologic malignancies. Further mechanistic studies revealed that the trifluoromethoxy group played a crucial role in enhancing binding affinity to the JAK ATP-binding site.

Another significant application of this compound was reported in the field of positron emission tomography (PET) tracer development. A research group at MIT successfully incorporated 6-Bromo-3-iodo-2-(trifluoromethoxy)aniline into a radiolabeled probe for imaging neuroinflammation. The iodine atom in the compound allowed for straightforward radioiodination, while the bromo substituent provided a handle for further structural modifications. Preliminary in vivo studies demonstrated excellent blood-brain barrier penetration and specific binding to microglial activation markers, highlighting its potential as a diagnostic tool for neurodegenerative diseases.

From a synthetic chemistry perspective, recent advances in transition-metal-catalyzed reactions have expanded the utility of 6-Bromo-3-iodo-2-(trifluoromethoxy)aniline. A 2024 Nature Communications paper described a palladium-catalyzed domino reaction sequence that enabled the one-pot construction of complex indole derivatives from this starting material. The methodology demonstrated remarkable functional group tolerance and high yields, offering a streamlined approach to privileged scaffolds in medicinal chemistry.

Despite these promising developments, challenges remain in the large-scale production and purification of 6-Bromo-3-iodo-2-(trifluoromethoxy)aniline. Recent process chemistry studies have focused on optimizing the halogenation sequence and minimizing the formation of regioisomers during synthesis. A notable advancement came from a collaboration between academic and industrial researchers, who developed a continuous-flow protocol that improved yield and reduced waste generation compared to traditional batch methods.

Looking forward, the unique properties of 6-Bromo-3-iodo-2-(trifluoromethoxy)aniline position it as a valuable tool in chemical biology and drug discovery. Ongoing research is exploring its incorporation into covalent inhibitors, PROTACs (proteolysis targeting chimeras), and other emerging therapeutic modalities. The compound's versatility and the growing body of research supporting its applications suggest that it will remain an important focus of investigation in the coming years.

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